Ethyl 2-hydroxyquinoline-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-hydroxyquinoline-4-carboxylate derivatives often involves condensation reactions, starting from commercially available aminobenzoic acids. For example, a convenient synthesis route begins with the conversion of anthranilic acids to isatoic anhydrides, followed by reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines (Jentsch et al., 2018). Alternative methods include one-pot reactions and the utilization of green chemistry principles to enhance synthesis efficiency and reduce environmental impact (Ukrainets et al., 2013).
Molecular Structure Analysis
Detailed structural analysis of ethyl 2-hydroxyquinoline-4-carboxylate derivatives reveals the planarity of the oxoquinoline unit and its substituents' spatial orientation. Crystal structure and Hirshfeld surface analysis provide insights into the compound's molecular geometry, including bond lengths and angles, contributing to its chemical reactivity and interaction potential (Baba et al., 2019).
Chemical Reactions and Properties
Ethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, highlighting its versatility. These reactions include esterification, cyclization, and reactions with phosphorus oxychloride to yield chloro derivatives. The reactivity is influenced by the presence of functional groups, enabling the synthesis of a broad range of chemical entities (Ukrainets et al., 2009).
Scientific Research Applications
Antimicrobial Agents : Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a derivative, has been synthesized and tested for antimicrobial activity. The compounds exhibited significant to moderate antimicrobial activity against certain bacteria and fungi (Abdel-Mohsen, 2014).
Biological Properties : Investigations into 1-alkyl(aryl)-2-oxo-3-carbethoxy-4-hydroxyquinolines and their derivatives revealed anticoagulant, analgesic, and anti-inflammatory activities (Ukrainets et al., 1994).
Synthesis for HIV Integrase Project : Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized for an HIV integrase project, highlighting their potential application in antiviral research (Jentsch et al., 2018).
Potential Antibacterial Agents : Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives have been synthesized and demonstrated moderate antibacterial activity (Balaji et al., 2013).
Synthesis of Bisquinoline Derivatives : Ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate derivatives were synthesized, indicating potential applications in the development of complex molecular structures (Gao et al., 2014).
Application in Animal Feed : Ethyl 6,7-di-isobutoxy-4-hydroxyquinoline-3-carboxylate (buquinolate) has been determined in animal feeding stuffs, indicating its use in veterinary applications (Hoodless & Weston, 1970).
Anticoccidial Activity : Novel ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates showed anticoccidial activities against Eimeria tenella in chicken feed, suggesting their potential in poultry disease management (Zou et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-oxo-1H-quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHATVQLTWYSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203115 | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-hydroxyquinoline-4-carboxylate | |
CAS RN |
5466-27-3 | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5466-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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